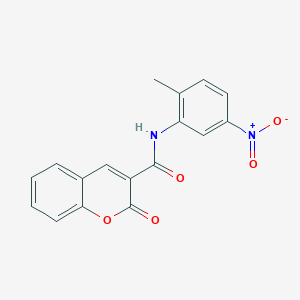

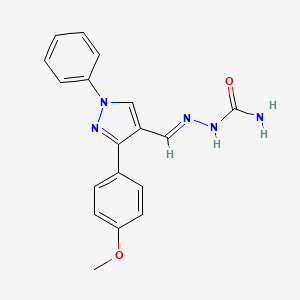

![molecular formula C15H20N2O3 B5535832 3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multistep reactions, starting from basic heterocyclic compounds. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one illustrates the complexity involved in creating such compounds. This process includes a three-component reaction, followed by reactions with aliphatic amines such as methylamine and 4-methoxybenzylamine, highlighting the intricate synthetic pathways required to obtain pyrrolidinedione derivatives (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidinediones and related compounds often involves supramolecular aggregation characterized by C-H⋯O, C-H⋯F, and C-H⋯π interactions. These interactions stabilize the crystal structure and contribute to the compound's properties. For example, in the study of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives, the nearly planar structures and the stabilizing intermolecular interactions illustrate the complexity of these compounds' molecular geometry (Suresh et al., 2007).

Chemical Reactions and Properties

Pyrrolidinediones undergo a range of chemical reactions, including heterocyclization and reactions with various nucleophiles, to produce a wide array of derivatives with diverse properties. The synthesis of spiro heterocyclization products from 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin is an example of the versatility of these compounds in chemical reactions (Dmitriev, Silaichev, & Maslivets, 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Development of Antibacterial Agents : Pyridonecarboxylic acids and their analogues, including structures similar to the specified compound, have been synthesized and evaluated for antibacterial activity. These compounds showed promising activity against various pathogens, indicating their potential as antibacterial agents (Egawa et al., 1984).

Anticonvulsant Derivatives : Aminomethylation of ethosuximide and pufemide, compounds structurally related to the specified chemical, yielded N-aminomethyl derivatives with studied antioxidant activities. This research suggests the potential application of these derivatives in developing anticonvulsant and neuroprotective medications (Hakobyan et al., 2020).

Pharmaceutical Intermediates and Analgesic Properties

Preparation of Quinolone Antibacterials : Stereoisomers of 3-(1-aminoethyl)pyrrolidines, obtained through sophisticated synthetic routes involving the key intermediate similar to the specified compound, serve as crucial side chains in the development of quinolone antibacterials. This highlights the compound's role in synthesizing advanced pharmaceutical agents with potential antibacterial properties (Schroeder et al., 1992).

Anti-inflammatory and Analgesic Activity : Compounds structurally related to "3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione" have been synthesized and tested for their anti-inflammatory and analgesic activities. These studies suggest the therapeutic potential of these compounds in managing pain and inflammation (Gein et al., 2005).

Chemical Synthesis and Characterization

- Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : A detailed study describes the efficient and stereoselective process for synthesizing a key intermediate in the preparation of premafloxacin, an antibiotic. This research demonstrates the importance of precise synthetic strategies in developing compounds with potential pharmaceutical applications (Fleck et al., 2003).

properties

IUPAC Name |

3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-16(8-9-18)13-10-14(19)17(15(13)20)12-7-5-4-6-11(12)2/h4-7,13,18H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXVWOMVOBPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1CC(=O)N(C1=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

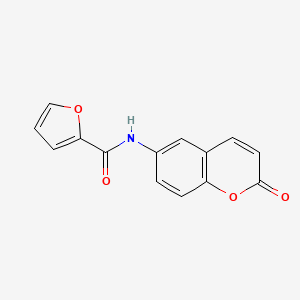

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

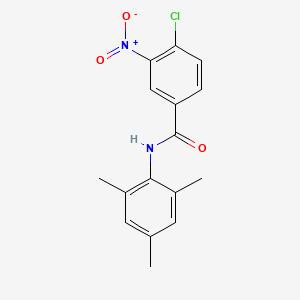

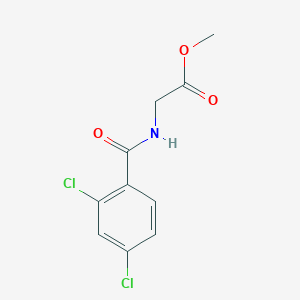

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)